

AZ-628: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: AZ-628

Cat. No.: B1684355

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **AZ-628**, a potent pan-Raf kinase inhibitor. The information is curated for researchers and professionals in the field of drug development and oncology.

Chemical Structure and Physicochemical Properties

AZ-628 is a benzamide derivative with the systematic IUPAC name 3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide[1]. Its chemical structure is characterized by a quinazoline core linked to a substituted phenyl ring and a benzamide moiety.

Table 1: Chemical Identifiers and Properties of **AZ-628**

Property	Value	Reference
IUPAC Name	3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide	[1]
Chemical Formula	C27H25N5O2	[1]
Molecular Weight	451.52 g/mol	[1][2]
CAS Number	878739-06-1	[1][2]
SMILES	<chem>CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C</chem>	[3]
Appearance	Solid powder	[2]
Purity	>99% by HPLC	[2]
Solubility	Soluble in DMSO	[2]
Storage	Room temperature for months, or -20°C for 3 years	[2]

Pharmacological Properties and Mechanism of Action

AZ-628 is a potent and selective, orally available inhibitor of Raf kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in human cancers, making it a critical target for therapeutic intervention.

Kinase Inhibitory Activity

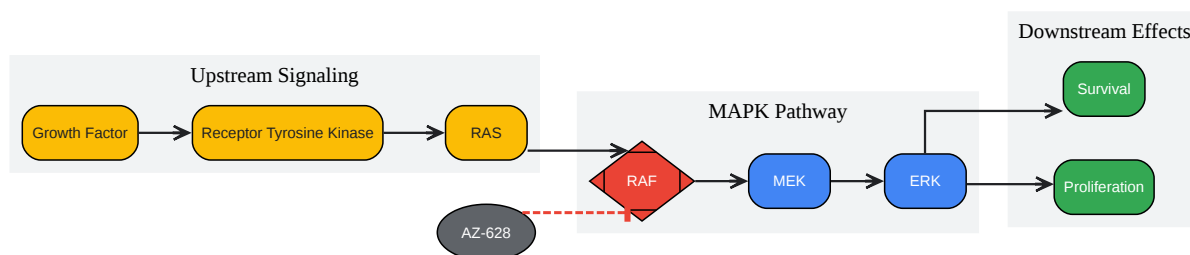
AZ-628 exhibits potent inhibitory activity against multiple Raf kinase isoforms, including wild-type B-Raf, the oncogenic B-RafV600E mutant, and c-Raf-1. It also shows activity against other tyrosine kinases, suggesting a broader spectrum of action.

Table 2: In Vitro Kinase Inhibitory Activity of **AZ-628** (IC50 values)

Target Kinase	IC50 (nM)	Reference
c-Raf-1	29	[2][3][4]
B-RafV600E	34	[2][3][4]
B-Raf (wild-type)	105	[2][3][4]
VEGFR2	Inhibits	[4]
DDR2	Inhibits	[4]
Lyn	Inhibits	[4]
Flt1	Inhibits	[4]
FMS	Inhibits	[4]

Mechanism of Action

AZ-628 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Raf kinases and preventing their activation. This leads to the downstream inhibition of MEK and ERK phosphorylation, thereby blocking the signal transduction cascade that promotes cell proliferation and survival. In cancer cells harboring the B-RafV600E mutation, **AZ-628** effectively suppresses the constitutively active MAPK pathway, leading to cell cycle arrest and apoptosis[4][5].



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Figure 1: Simplified schematic of the MAPK signaling pathway and the inhibitory action of **AZ-628**.

Cellular Effects

AZ-628 has been shown to exert potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those with B-Raf or KRAS mutations.

Cell Cycle Arrest and Apoptosis

By inhibiting the MAPK pathway, **AZ-628** induces cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. Furthermore, the sustained inhibition of survival signals triggers programmed cell death, or apoptosis, in susceptible cancer cells[4][5].

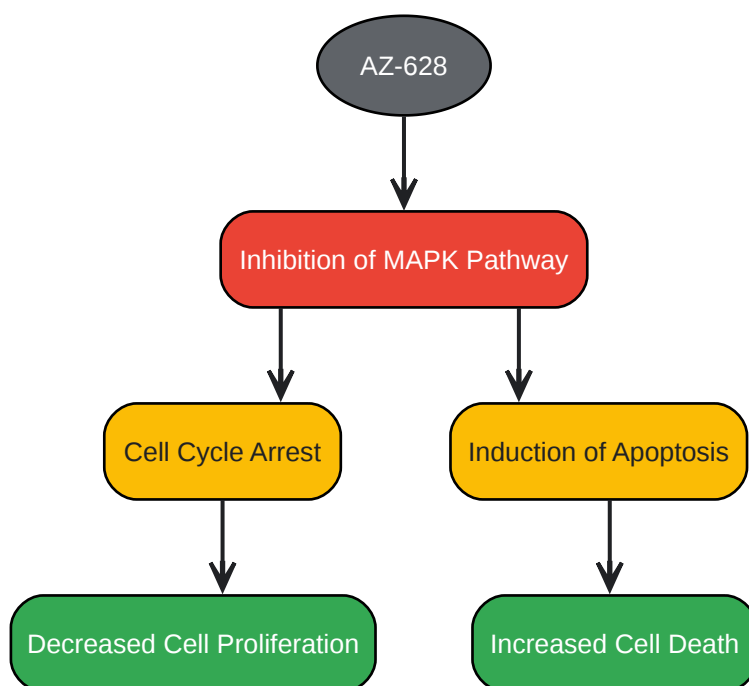
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Figure 2: Logical flow diagram illustrating the cellular effects of **AZ-628**.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of **AZ-628**.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **AZ-628** against specific kinases.

Materials:

- Recombinant kinase (e.g., B-Raf, c-Raf)
- Kinase substrate (e.g., MEK1)
- ATP (radiolabeled or non-radiolabeled)
- **AZ-628** (serially diluted)
- Kinase reaction buffer
- Detection reagent (e.g., for luminescence or radioactivity)
- Microplate reader

Protocol:

- Prepare serial dilutions of **AZ-628** in DMSO.
- In a microplate, add the kinase, substrate, and **AZ-628** (or DMSO as a vehicle control) to the kinase reaction buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and add the detection reagent.
- Measure the signal (e.g., luminescence, radioactivity) using a microplate reader.
- Calculate the percentage of kinase inhibition for each **AZ-628** concentration relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the **AZ-628** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of **AZ-628** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., A375 melanoma cells with B-RafV600E mutation)
- Cell culture medium and supplements
- **AZ-628** (serially diluted)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a specialized reagent)
- 96-well cell culture plates
- Microplate reader

Protocol:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **AZ-628** (or DMSO as a vehicle control) and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each **AZ-628** concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the **AZ-628** concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis

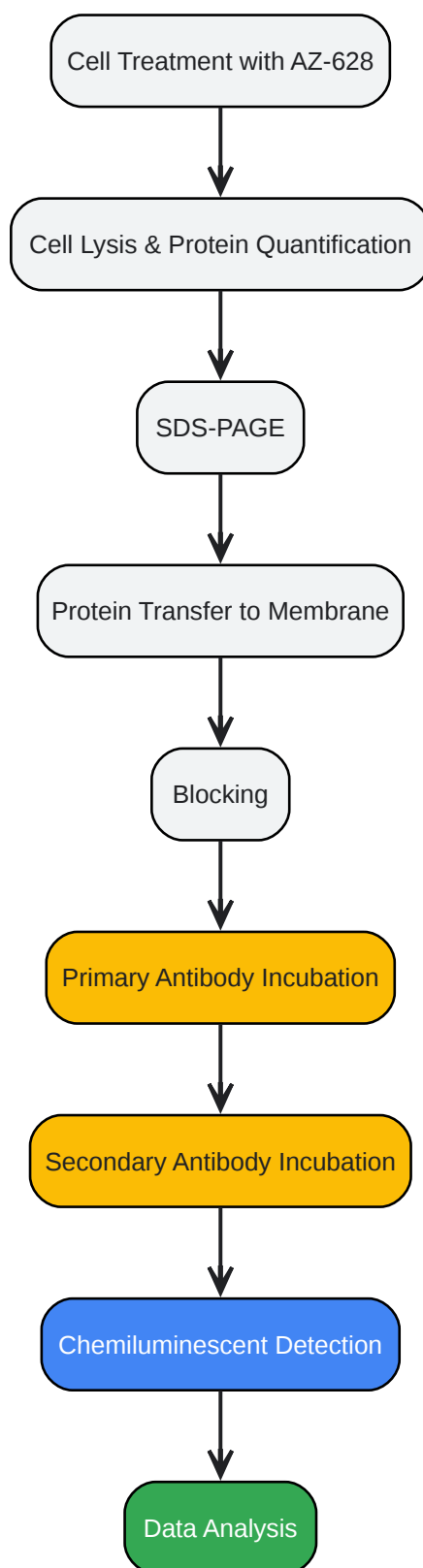
Objective: To determine the effect of **AZ-628** on the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., MEK, ERK).

Materials:

- Cancer cell line of interest
- **AZ-628**
- Lysis buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer apparatus and buffers
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Treat cells with various concentrations of **AZ-628** for a specified time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Capture the signal using an imaging system.
- Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.



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Figure 3: A typical experimental workflow for Western Blot analysis to assess the impact of **AZ-628**.

Conclusion

AZ-628 is a well-characterized pan-Raf inhibitor with significant potential for cancer therapy, particularly in tumors driven by mutations in the MAPK pathway. This guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental protocols to facilitate further research and development. The provided diagrams and tables offer a clear and concise summary of the key information for easy reference.

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